5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound notable for its multifaceted applications across various scientific fields. Its unique molecular structure combines a trifluoromethyl-substituted phenyl group with a piperazine ring, linked to a sulfonyl-substituted pyrimidinedione, which bestows it with a distinct set of chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione typically involves a multi-step reaction sequence:
Formation of Piperazine Intermediate: : The initial step involves the reaction of a substituted aniline with epichlorohydrin to form the corresponding piperazine derivative.
Sulfonylation: : The intermediate is then subjected to sulfonylation using sulfonyl chloride, introducing the sulfonyl group at a specific position on the piperazine ring.
Pyrimidinedione Formation: : The sulfonylated piperazine is reacted with cyanamide and formic acid under controlled conditions to form the pyrimidinedione ring system.
Industrial Production Methods: In an industrial setting, the production process can be optimized for higher yields and purity, typically involving:
Scale-Up of Reactions: : Utilizing larger reactors and precise control over reaction parameters.
Purification Techniques: : Employing chromatography and recrystallization methods to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions, using agents like sodium borohydride, can reduce specific functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions, often conducted under acidic or basic conditions, can modify the substituents on the piperazine or phenyl rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenated solvents, catalytic amounts of acids or bases.
Major Products: The primary products of these reactions include a variety of oxidized, reduced, or substituted derivatives, each with potential unique applications or properties.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in catalytic cycles, promoting various organic transformations.
Material Science: : Utilized in the synthesis of polymers and advanced materials due to its reactive functional groups.
Biology and Medicine
Pharmacology: : Explored for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes due to its structural attributes.
Biological Research: : Used as a probe molecule to investigate biochemical pathways.
Industry
Chemical Manufacturing: : Plays a role in the synthesis of complex organic molecules.
Environmental Science: : Potential use in the development of sensors for detecting environmental pollutants.
Mechanism of Action
The compound's mechanism of action primarily revolves around its interaction with specific molecular targets:
Molecular Targets: : Includes enzymes, receptors, and proteins where the compound can bind or inhibit their activity.
Pathways Involved: : Engages in biochemical pathways, potentially altering metabolic or signaling processes at the cellular level.
Comparison with Similar Compounds
Similar Compounds
4-(2-(trifluoromethyl)phenyl)piperazine derivatives: : Similar in structure, these compounds exhibit related chemical behaviors.
Sulfonyl-substituted pyrimidinediones: : Share the sulfonyl and pyrimidinedione motifs.
Uniqueness
The trifluoromethyl group in 5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione enhances its lipophilicity and electron-withdrawing properties, distinguishing it from its analogs.
Conclusion
This compound stands out as a versatile compound with significant potential across various scientific domains, from chemistry and biology to industrial applications. Its unique structure facilitates diverse chemical reactions and renders it a valuable tool in scientific research and practical applications.
Properties
IUPAC Name |
5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O4S/c16-15(17,18)10-2-1-3-11(8-10)21-4-6-22(7-5-21)27(25,26)12-9-19-14(24)20-13(12)23/h1-3,8-9H,4-7H2,(H2,19,20,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEZDZHHYRSERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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